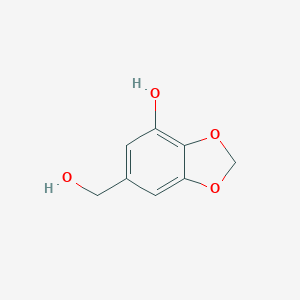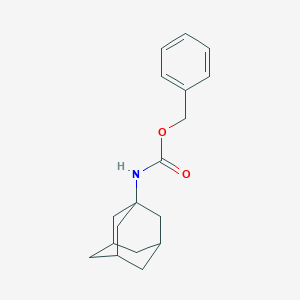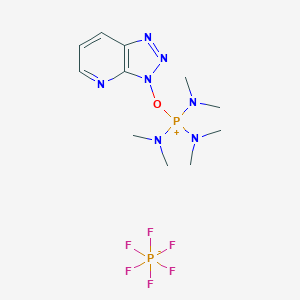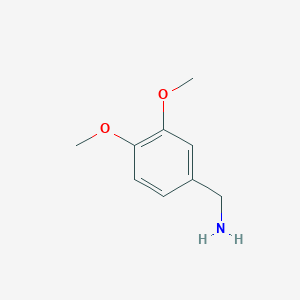
Di(triethyleneglycoltetradecylether) phosphate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Di(triethyleneglycoltetradecylether) phosphate (DTGD) is a surfactant that has gained attention in recent years due to its unique properties. It is used in various scientific research applications, including drug delivery, gene therapy, and nanotechnology. DTGD is a versatile compound that can be synthesized using different methods and has shown promising results in various studies.
Wirkmechanismus
Di(triethyleneglycoltetradecylether) phosphate acts as a surfactant, reducing the surface tension of liquids and allowing for the formation of emulsions. It has also been shown to interact with cell membranes, leading to increased uptake of drugs and genes by cells.
Biochemische Und Physiologische Effekte
Di(triethyleneglycoltetradecylether) phosphate has been shown to be non-toxic and biocompatible, making it an excellent candidate for use in various biomedical applications. It has also been shown to have antioxidant properties and can protect cells from oxidative stress.
Vorteile Und Einschränkungen Für Laborexperimente
Di(triethyleneglycoltetradecylether) phosphate is a versatile compound that can be easily synthesized and purified. It has been shown to be non-toxic and biocompatible, making it an excellent candidate for use in various biomedical applications. However, Di(triethyleneglycoltetradecylether) phosphate can be expensive to produce, and the synthesis process can be time-consuming.
Zukünftige Richtungen
There are several future directions for the use of Di(triethyleneglycoltetradecylether) phosphate in scientific research. One potential application is in the development of targeted drug delivery systems, where Di(triethyleneglycoltetradecylether) phosphate can be used to enhance the delivery of drugs to specific cells or tissues. Di(triethyleneglycoltetradecylether) phosphate can also be used in the development of new gene therapy approaches, where it can be used to improve the delivery of therapeutic genes to target cells. In addition, Di(triethyleneglycoltetradecylether) phosphate can be used in the development of new nanotechnology-based applications, where it can be used to produce nanoparticles with unique properties.
Conclusion
Di(triethyleneglycoltetradecylether) phosphate is a versatile compound that has shown promising results in various scientific research applications. It can be synthesized using different methods and has been shown to be non-toxic and biocompatible. Di(triethyleneglycoltetradecylether) phosphate has the potential to be used in the development of new drug delivery systems, gene therapy approaches, and nanotechnology-based applications. Further research is needed to fully understand the potential of Di(triethyleneglycoltetradecylether) phosphate in these applications.
Synthesemethoden
Di(triethyleneglycoltetradecylether) phosphate can be synthesized using a variety of methods, including the reaction of triethylene glycol with tetradecyl alcohol and phosphoryl chloride. The reaction produces Di(triethyleneglycoltetradecylether) phosphate as a white solid, which can be purified using various techniques such as column chromatography and recrystallization.
Wissenschaftliche Forschungsanwendungen
Di(triethyleneglycoltetradecylether) phosphate has been extensively studied for its potential use in drug delivery systems. It has been shown to enhance the solubility and bioavailability of poorly soluble drugs and can also improve the stability of drug formulations. Di(triethyleneglycoltetradecylether) phosphate has also been used in gene therapy to enhance the delivery of therapeutic genes to target cells. In addition, Di(triethyleneglycoltetradecylether) phosphate has been used in nanotechnology to produce nanoparticles with unique properties.
Eigenschaften
CAS-Nummer |
126223-50-5 |
|---|---|
Produktname |
Di(triethyleneglycoltetradecylether) phosphate |
Molekularformel |
C40H83O10P |
Molekulargewicht |
755.1 g/mol |
IUPAC-Name |
bis[2-[2-(2-tetradecoxyethoxy)ethoxy]ethyl] hydrogen phosphate |
InChI |
InChI=1S/C40H83O10P/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-43-29-31-45-33-35-47-37-39-49-51(41,42)50-40-38-48-36-34-46-32-30-44-28-26-24-22-20-18-16-14-12-10-8-6-4-2/h3-40H2,1-2H3,(H,41,42) |
InChI-Schlüssel |
MSUWVZAMHZCDTP-UHFFFAOYSA-N |
SMILES |
CCCCCCCCCCCCCCOCCOCCOCCOP(=O)(O)OCCOCCOCCOCCCCCCCCCCCCCC |
Kanonische SMILES |
CCCCCCCCCCCCCCOCCOCCOCCOP(=O)(O)OCCOCCOCCOCCCCCCCCCCCCCC |
Andere CAS-Nummern |
126223-50-5 |
Synonyme |
di(triethyleneglycoltetradecylether) phosphate DTGTEP |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



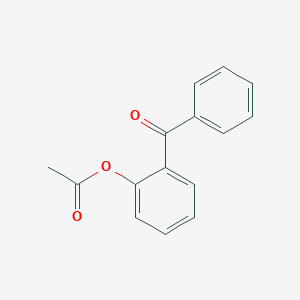
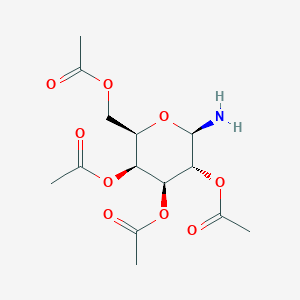
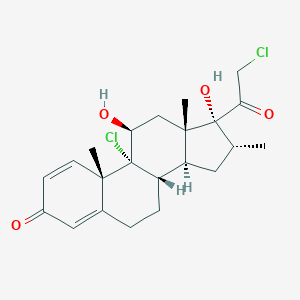
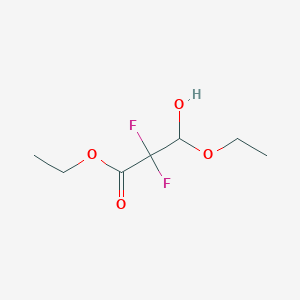
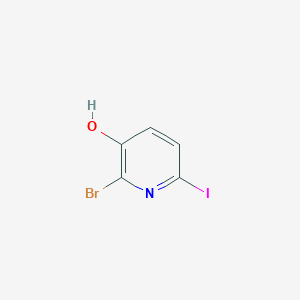
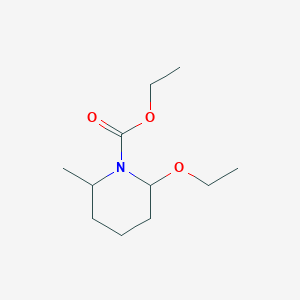
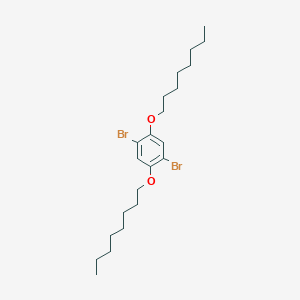
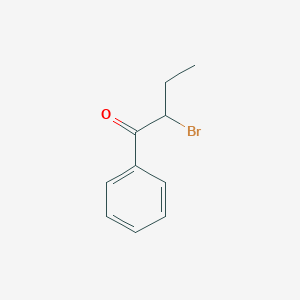
![4-[(5-Methyl-1h-Pyrazol-3-Yl)amino]-2-Phenylphthalazin-1(2h)-One](/img/structure/B142215.png)

